4-(4-Methoxybenzyl)-1-methyl-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)methyl]-1-methylpyrazole |
InChI |
InChI=1S/C12H14N2O/c1-14-9-11(8-13-14)7-10-3-5-12(15-2)6-4-10/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
XNNONPIQJNYLQG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Advanced Computational Chemistry and Theoretical Investigations of 4 4 Methoxybenzyl 1 Methyl 1h Pyrazole
Quantum Chemical Calculations
No published studies were found that performed quantum chemical calculations, such as Density Functional Theory, HOMO-LUMO analysis, Natural Bond Orbital analysis, or Molecular Electrostatic Potential mapping, specifically for 4-(4-Methoxybenzyl)-1-methyl-1H-pyrazole.
Density Functional Theory (DFT) for Molecular Architecture and Properties
Information unavailable.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Information unavailable.
Natural Bond Orbital (NBO) Analysis
Information unavailable.
Molecular Electrostatic Potential (MEP) Mapping
Information unavailable.
Predictive Modeling of Chemical Reactivity and Stability
No specific predictive models concerning the chemical reactivity and stability of this compound have been found in the literature.
Global Reactivity Descriptors
Information unavailable.
Until dedicated research is conducted and published, a detailed theoretical and computational profile of this compound remains an open area for scientific inquiry.
Solute-Solvent Interaction Analysis (e.g., Kamlet-Abound-Taft and Catalan Parameters)
The interaction between a solute and its surrounding solvent is fundamental to its chemical reactivity, stability, and photophysical properties. Solvatochromic parameters, such as the Kamlet-Abound-Taft and Catalan parameters, are empirical scales used to quantify these interactions.
The Kamlet-Taft parameters—α (hydrogen bond acidity), β (hydrogen bond basicity), and π* (dipolarity/polarizability)—provide a detailed picture of a solvent's properties. stenutz.eustenutz.eu For a solute like this compound, understanding how it interacts with different solvents is key to predicting its behavior in various chemical environments. The α parameter measures the solvent's ability to donate a proton in a solvent-to-solute hydrogen bond, while β measures the solvent's ability to accept a proton. stenutz.eustenutz.eu The π* parameter reflects the solvent's polarity and polarizability. stenutz.eustenutz.eu Although specific Kamlet-Taft parameters for this compound have not been reported, studies on other nitrogen-containing heterocyclic compounds, such as pyridinium-based ionic liquids, demonstrate the utility of these parameters in characterizing solvent effects. nih.gov For instance, the polarity of various solvents can be ranked using these parameters, which in turn influences reaction rates and equilibria. mdpi.com
The Catalan parameters—SA (solvent acidity), SB (solvent basicity), SP (solvent polarity), and SdP (solvent polarizability)—offer an alternative and sometimes more refined measure of solute-solvent interactions. These parameters are derived from the solvatochromic shifts of specific probe dyes and provide a comprehensive understanding of the solvent environment.
While experimental determination of these parameters for this compound would require spectroscopic analysis in a range of solvents, computational methods can also provide theoretical estimates of these values, offering insights into its interaction profile.
In Silico Approaches for Ligand Design and Optimization
In silico techniques are powerful tools in the rational design of new molecules with desired biological activities. These computational methods allow for the screening of large libraries of compounds and the optimization of lead candidates before their synthesis, saving significant time and resources. nih.gov
Virtual Molecular Screening Techniques (e.g., PyRx)
Virtual molecular screening is a computational method used to search libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or nucleic acid. researchgate.net Software like PyRx utilizes docking simulations to predict the binding affinity and mode of a ligand to a macromolecule. nih.gov PyRx is a widely used tool that incorporates AutoDock Vina for its docking calculations, providing an accessible platform for medicinal chemists. nih.gov
For a compound like this compound, virtual screening could be employed to assess its potential as an inhibitor for various protein targets. For example, pyrazole (B372694) derivatives have been screened for their activity against targets like receptor tyrosine kinases and protein kinases, which are implicated in cancer. nih.gov In such a study, a library of pyrazole derivatives would be docked into the active site of a target protein, and the binding energies would be calculated to rank the compounds.
Computer-Aided Molecular Design (CAMD)
Computer-Aided Molecular Design (CAMD) encompasses a range of computational techniques used to design or optimize molecules with specific properties. eurasianjournals.com This can involve the de novo design of new molecules or the modification of existing ones. For pyrazole derivatives, CAMD has been used to design compounds with enhanced enantioselective recognition and to develop potent inhibitors for various enzymes. eurasianjournals.com
For this compound, CAMD could be used to modify its structure to improve its binding affinity for a particular biological target. This might involve adding or modifying functional groups to enhance interactions with key amino acid residues in the target's active site.
Molecular Docking Simulations for Protein-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net It is frequently used to predict the binding mode of small molecule drugs to their protein targets. nih.govresearchgate.net Docking studies on various pyrazole derivatives have revealed their potential as inhibitors of several protein targets. nih.govresearchgate.net For instance, docking of 1H-pyrazole derivatives into the binding sites of receptor tyrosine kinases and protein kinases has shown that these compounds can form stable hydrogen bonds and hydrophobic interactions, suggesting their potential as inhibitors. nih.govresearchgate.net
A molecular docking study of this compound against a specific protein target would involve preparing the 3D structures of both the ligand and the protein. The ligand would then be placed in various orientations within the protein's binding site, and a scoring function would be used to estimate the binding affinity for each pose. The results would provide insights into the most likely binding mode and the key interactions driving the binding.
Table 1: Representative Molecular Docking Results for Pyrazole Derivatives Against Various Protein Targets This table presents data for compounds structurally related to this compound to illustrate typical binding energies.
| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) | Reference |
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 (2QU5) | -10.09 | nih.gov |
| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A (2W1G) | -8.57 | nih.gov |
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | CDK2 (2VTO) | -10.35 | nih.gov |
| Pyrazole-benzimidazolone hybrid | HPPD receptor | Not specified | bibliotekanauki.pl |
| Pyrazole-pyridazine hybrid | COX-2 | Not specified | mdpi.com |
Optoelectronic and Photophysical Property Predictions (e.g., for OLED, Solar Cell, Chemosensor Applications)
The unique electronic structure of pyrazole derivatives makes them attractive candidates for applications in optoelectronics, such as organic light-emitting diodes (OLEDs), solar cells, and chemosensors. researchgate.net Computational methods, particularly those based on density functional theory (DFT) and time-dependent DFT (TD-DFT), are instrumental in predicting the photophysical properties of these molecules.
The electronic and optical properties of pyrazole-based ligands and their metal complexes are of significant interest. researchgate.net DFT calculations are widely accepted for predicting the reactive properties of new molecules. researchgate.net For instance, theoretical studies on pyrazole derivatives have been used to calculate their HOMO-LUMO energy gaps, which is crucial for understanding their electronic transitions and potential as optoelectronic materials.
For this compound, DFT calculations could predict its absorption and emission spectra, quantum yield, and other photophysical parameters. These predictions would be invaluable in assessing its suitability for applications such as:
OLEDs: The color and efficiency of an OLED are determined by the photophysical properties of the emissive material. Computational predictions can guide the design of pyrazole derivatives with desired emission colors and high quantum yields.
Solar Cells: In dye-sensitized solar cells, the electronic properties of the dye are critical for efficient light harvesting and charge transfer. Computational modeling can help in designing pyrazole-based dyes with optimal properties for this application.
Chemosensors: The ability of a molecule to change its photophysical properties upon binding to a specific analyte is the basis of chemosensor technology. Theoretical studies can predict how the absorption or emission of this compound might change in the presence of different ions or molecules, guiding its development as a selective sensor. researchgate.net
Table 2: Predicted Photophysical Properties of a Structurally Related Pyrazole Derivative from Theoretical Calculations This table is illustrative and based on general findings for pyrazole derivatives, as specific data for this compound is not available.
| Property | Predicted Value/Range | Computational Method |
| HOMO Energy | -5.0 to -6.5 eV | DFT |
| LUMO Energy | -1.5 to -2.5 eV | DFT |
| HOMO-LUMO Gap | 3.0 to 4.5 eV | DFT |
| Maximum Absorption Wavelength (λmax) | 250-350 nm | TD-DFT |
| Maximum Emission Wavelength (λem) | 350-450 nm | TD-DFT |
Structure Activity Relationship Sar and Mechanistic Studies of 4 4 Methoxybenzyl 1 Methyl 1h Pyrazole Analogues
Mechanistic Insights into Pyrazole (B372694) Derivative Action
Enzyme Inhibition Mechanisms
The pyrazole scaffold is a prominent feature in the design of various enzyme inhibitors. The substitution pattern on the pyrazole ring plays a critical role in determining the potency and selectivity of these inhibitors.
Research into a series of 4-benzyl-1H-pyrazol-3-yl β-D-glucopyranoside derivatives as inhibitors of sodium glucose co-transporter 1 (SGLT1) has provided significant insights into their SAR. SGLT1 is a key enzyme in the absorption of glucose in the intestine. By modifying the substituents at the 5-position of the pyrazole ring and on the phenyl ring of the benzyl (B1604629) group, researchers have identified potent and selective SGLT1 inhibitors. These findings suggest that the 4-benzyl group is a crucial pharmacophoric element for this class of inhibitors. Representative compounds from this series have demonstrated a dose-dependent reduction in blood glucose levels in animal models of diabetes, highlighting the therapeutic potential of this scaffold. nih.gov
Further illustrating the importance of the substitution pattern, studies on pyrazole-based inhibitors of meprin α and β , which are metalloproteases, have revealed detailed SAR. The introduction of a benzyl moiety at the N1-position of the pyrazole ring did not significantly reduce the inhibitory activity against meprin α and β when compared to an unsubstituted N1-position. nih.gov However, replacing the benzyl group with smaller substituents like a methyl group led to a decrease in inhibitory potency. nih.gov This indicates that the size and nature of the substituent at the N1 position are critical for effective interaction with the enzyme's active site.
In another study focusing on N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) , a bacterial enzyme, a series of pyrazole thioether analogues were synthesized and evaluated. The inhibitory potency of these compounds was found to be highly dependent on the substituents on the pyrazole ring. For instance, N-phenyl pyrazole analogues with six-membered (hetero)aryl groups at the R2 position showed the most potent inhibition. nih.gov Specifically, an (R)-configured methyl group at the R1 position resulted in a significantly more active inhibitor compared to the (S)-enantiomer, which was virtually inactive. nih.gov This underscores the stereo-specific requirements for effective enzyme inhibition by this class of pyrazole derivatives.
Docking studies of various 1H-pyrazole derivatives with receptor tyrosine kinases such as VEGFR-2, and protein kinases like Aurora A and CDK2, have further elucidated the mechanism of inhibition. These studies revealed that the pyrazole derivatives bind within the active pocket of these kinases, forming key hydrogen bond interactions. nih.gov The binding affinity and inhibitory potential were directly correlated with the specific substitution pattern on the pyrazole and its associated phenyl rings. nih.gov
Table 1: Enzyme Inhibition by Pyrazole Analogues
| Enzyme Target | Pyrazole Analogue Class | Key SAR Findings | Reference |
|---|---|---|---|
| Sodium glucose co-transporter 1 (SGLT1) | 4-benzyl-1H-pyrazol-3-yl β-D-glucopyranosides | The 4-benzyl group is a key pharmacophore. Substitutions at the 5-position of the pyrazole and on the phenyl ring modulate activity. | nih.gov |
| Meprin α and β | N-substituted pyrazoles | An N-benzyl group is well-tolerated, while smaller N-methyl groups reduce activity. | nih.gov |
| N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) | Pyrazole thioethers | Inhibition is dependent on stereochemistry and the nature of aryl substituents. | nih.gov |
| Receptor Tyrosine Kinases (e.g., VEGFR-2) | Substituted 1H-pyrazoles | Binding affinity is driven by specific hydrogen bond interactions within the kinase domain, dictated by the substitution pattern. | nih.gov |
Receptor Binding Mechanisms
The ability of pyrazole analogues to bind to various receptors is also heavily influenced by their substitution patterns.
A series of 4-methyl substituted pyrazole derivatives have been identified as potent antagonists of the glucagon (B607659) receptor (GCGR). Docking experiments revealed that these compounds form extensive hydrophobic interactions within the receptor's binding pocket, which is crucial for their antagonistic activity. nih.gov This highlights the importance of the 4-position substituent in establishing favorable interactions for receptor binding.
In the context of the apelin receptor , a G protein-coupled receptor, studies on pyrazole-based agonists have shown that an aryl ring at the N1 position of the pyrazole core is not a strict requirement for activity. duke.edu Analogues with alkyl or cycloalkyl moieties at the N1 position, which provide optimal hydrophobicity and steric bulk, exhibited enhanced potency. duke.edu This suggests that for certain receptors, hydrophobic interactions at the N1-position are more critical than aromaticity.
Furthermore, pyrazole derivatives have been investigated for their binding to estrogen receptors . These studies have demonstrated that the pyrazole scaffold can serve as a core for developing ligands with high affinity for these receptors. nih.gov The specific substitutions on the pyrazole ring are instrumental in achieving this affinity.
Table 2: Receptor Binding of Pyrazole Analogues
| Receptor Target | Pyrazole Analogue Class | Key SAR Findings | Reference |
|---|---|---|---|
| Glucagon Receptor (GCGR) | 4-methyl substituted pyrazoles | Hydrophobic interactions in the binding pocket are critical for antagonistic activity. | nih.gov |
| Apelin Receptor | N1-substituted pyrazoles | Optimal hydrophobic and steric bulk at the N1-position, rather than aromaticity, can enhance potency. | duke.edu |
| Estrogen Receptors | Substituted pyrazoles | The pyrazole core can be functionalized to create high-affinity ligands. | nih.gov |
Allosteric Modulation Studies
Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, offering a more nuanced way to control receptor function.
A notable example is a series of 6-phenylpyrimidin-4-ones which act as positive allosteric modulators (PAMs) at the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). These compounds feature a 4-(1-methylpyrazol-4-yl)benzyl pendant. nih.gov Structure-activity relationship studies on this series have focused on modifying this pendant to optimize the pharmacological effects at the M1 mAChR. nih.gov This indicates that the 4-(1-methylpyrazol-4-yl)benzyl moiety is a key structural component for the allosteric modulation of this receptor.
Similarly, 2-phenyl-3-(1H-pyrazol-4-yl) pyridine (B92270) derivatives have been developed as PAMs for the M4 muscarinic acetylcholine receptor (M4 mAChR). In these analogues, the pyrazole moiety plays a crucial role in their allosteric profile. nih.gov Alkylation of the pyrazole nitrogen was found to be a viable strategy for modifying the properties of these modulators. nih.gov Another class of M4 PAMs, 3-amino-N-(4-methoxybenzyl)-4,6-dimethylthieno[2,3-b]pyridine carboxamides , incorporates a 4-methoxybenzyl group, demonstrating the relevance of this specific substituent in achieving allosteric modulation. acs.org
Table 3: Allosteric Modulation by Pyrazole Analogues
| Receptor Target | Pyrazole Analogue Class | Key SAR Findings | Reference |
|---|---|---|---|
| M1 Muscarinic Acetylcholine Receptor (M1 mAChR) | 6-phenylpyrimidin-4-ones with a 4-(1-methylpyrazol-4-yl)benzyl pendant | The 4-(1-methylpyrazol-4-yl)benzyl group is a key determinant of positive allosteric modulation. | nih.gov |
| M4 Muscarinic Acetylcholine Receptor (M4 mAChR) | 2-phenyl-3-(1H-pyrazol-4-yl) pyridines | The pyrazole moiety is essential for the allosteric profile, and N-alkylation can fine-tune its properties. | nih.gov |
| M4 Muscarinic Acetylcholine Receptor (M4 mAChR) | Thieno[2,3-b]pyridine carboxamides | A 4-methoxybenzyl substituent contributes to the positive allosteric modulation of the receptor. | acs.org |
Pre Clinical Research and Potential Applications of 4 4 Methoxybenzyl 1 Methyl 1h Pyrazole and Pyrazole Analogues
Exploration of Pharmacological Potential
The inherent structural features of the pyrazole (B372694) ring allow for diverse substitutions, leading to a wide array of derivatives with distinct biological profiles. nih.govnih.gov Researchers have explored these analogues for numerous pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and antioxidant activities. mdpi.comglobalresearchonline.net
Anti-inflammatory Investigations
Pyrazole derivatives are renowned for their anti-inflammatory properties, a recognition solidified by the commercial success of drugs like Celecoxib, a selective COX-2 inhibitor. ijpsjournal.comnih.gov Research focuses on synthesizing novel analogues that can inhibit key enzymes and mediators in the inflammatory cascade.
The primary mechanism explored is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. nih.gov By inhibiting COX-2, these compounds suppress the production of prostaglandins, which are key mediators of pain and inflammation. nih.gov Some pyrazole derivatives have demonstrated potent and selective COX-2 inhibition, with IC50 values in the nanomolar range, comparable or superior to established non-steroidal anti-inflammatory drugs (NSAIDs). nih.govijpsjournal.com Beyond COX inhibition, studies have also investigated the ability of pyrazole analogues to modulate other inflammatory pathways, such as the suppression of pro-inflammatory cytokines like IL-6 and the inhibition of 5-lipoxygenase (5-LOX), offering the potential for dual-target anti-inflammatory agents. ijpsjournal.com
| Compound/Analogue | Target | Result (IC50 / % Inhibition) | Reference Drug |
| 3-(Trifluoromethyl)-5-arylpyrazole | COX-2 | IC50 = 0.02 µM | - |
| 3,5-Diarylpyrazole | COX-2 | IC50 = 0.01 µM | - |
| Pyrazole-Thiazole Hybrid | COX-2 / 5-LOX | IC50 = 0.03 µM / 0.12 µM | - |
| 1,5-Diaryl pyrazole with adamantyl residue | COX-2 | IC50 = 2.52 µM | Celecoxib (IC50 = 0.95 µM) |
| Benzotiophenyl pyrazole derivative | COX-2 | IC50 = 0.01 µM | Celecoxib (IC50 = 0.70 µM) |
| Benzotiophenyl pyrazole derivative | 5-LOX | IC50 = 1.78 µM | Licofelone (IC50 = 0.51 µM) |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Inflammation | Better activity than standard | Diclofenac sodium |
Antimicrobial and Antifungal Studies
The growing challenge of antimicrobial resistance has spurred the search for novel therapeutic agents, and pyrazole derivatives have emerged as a promising class of compounds. mdpi.com These compounds have been evaluated against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. mdpi.commeddocsonline.org
The antimicrobial activity of pyrazole analogues is often attributed to their specific structural features and substitution patterns. For instance, the presence of certain functional groups, such as halogens or nitro groups on attached phenyl rings, has been shown to enhance antibacterial or antifungal potency. mdpi.com Studies have reported pyrazole derivatives with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range, indicating significant efficacy against pathogens like Escherichia coli, Staphylococcus aureus, and Aspergillus niger. nih.gov Some analogues have demonstrated activity comparable or superior to standard antibiotics and antifungals like Ciprofloxacin and Clotrimazole. nih.gov
| Compound/Analogue | Organism | Result (MIC) | Standard Drug |
| Pyrazole Derivative 3 | Escherichia coli | 0.25 µg/mL | Ciprofloxacin (MIC: 0.5 µg/mL) |
| Pyrazole Derivative 4 | Streptococcus epidermidis | 0.25 µg/mL | Ciprofloxacin (MIC: 4 µg/mL) |
| Pyrazole Derivative 2 | Aspergillus niger | 1 µg/mL | Clotrimazole |
| Pyrazole-dimedone Compound | Staphylococcus aureus | 16 µg/L | - |
Antitubercular Research
Tuberculosis remains a significant global health threat, compounded by the rise of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). acs.org This has created an urgent need for new antitubercular drugs with novel mechanisms of action. acs.orgchemmethod.com Pyrazole-containing scaffolds have been a focus of this research, with several analogues showing potent inhibitory activity against Mtb. northumbria.ac.ukacs.org
Research has explored various pyrazole hybrids, combining the pyrazole core with other heterocyclic systems like triazoles and tetrazoles to enhance antitubercular potency. acs.org Some of these novel compounds have demonstrated significant activity against the H37Rv strain of Mtb, with MIC values as low as 4 µg/mL. northumbria.ac.uk One potential target for these compounds is UDP-galactopyranose mutase (UGM), an essential enzyme in the Mtb cell wall biosynthesis pathway. mdpi.com A pyrazole-based compound, MS208, was identified as a mixed inhibitor of MtbUGM, highlighting a specific molecular target for this class of compounds. mdpi.com
| Compound/Analogue | Strain/Target | Result (MIC) | % Inhibition |
| Unnamed Pyrazole Derivative | M. tuberculosis | 4 µg/mL | - |
| Pyrazole-pyrazoline-tetrazole hybrid (9o) | M. tuberculosis H37Rv | 12.5 µg/mL | 99% |
| Sulfonamide-pyrazole hybrid (9g) | M. tuberculosis H37Rv | 10.2 µg/mL | 99% |
| Sulfonamide-pyrazole hybrid (9m) | M. tuberculosis H37Rv | 12.5 µg/mL | 99% |
Anticancer and Antiproliferative Evaluations (e.g., Kinase Inhibition, Cytotoxicity against Cancer Cell Lines)
The development of novel anticancer agents is a cornerstone of pharmaceutical research, and pyrazole derivatives have shown considerable promise in this area. nih.govmdpi.com These compounds have been evaluated for their cytotoxic effects against a variety of human cancer cell lines, including breast (MCF-7), lung (A549), colon (HCT-116), and liver (HepG2) cancers. nih.govnih.gov
The antiproliferative mechanisms of pyrazole analogues are diverse. Some derivatives function as potent kinase inhibitors, targeting signaling pathways crucial for cancer cell growth and survival, such as PI3K/AKT. nih.gov Others have been shown to act as tubulin inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.gov Numerous studies have reported pyrazole compounds with IC50 values in the low micromolar and even sub-micromolar range, demonstrating potency comparable or superior to standard chemotherapeutic drugs like doxorubicin and etoposide. nih.govmdpi.com
| Compound/Analogue | Cancer Cell Line | Result (IC50) | Standard Drug |
| Pyrazole carbaldehyde derivative (43) | MCF-7 (Breast) | 0.25 µM | Doxorubicin (IC50 = 0.95 µM) |
| Pyrazole-containing diarylurea (44) | Various (58 cell lines) | Sub-micromolar | Sorafenib |
| 1,3,5-triazine-based pyrazole hybrid | MCF-7 (Breast) | Potent activity | - |
| 1,2,3-triazole linked pyrazole (136b) | MCF-7 (Breast) | 1.764 µM | - |
| 1,2,3-triazole linked pyrazole (136b) | A549 (Lung) | 1.962 µM | - |
| Pyrazolyl lead molecule derivative (1) | HCT-116 (Colon) | 4.2 µM | Doxorubicin (IC50 = 4.4 µM) |
| Pyrazolyl lead molecule derivative (1) | HepG2 (Liver) | 4.4 µM | Doxorubicin (IC50 = 3.9 µM) |
Antioxidant Activity Profiling
Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. Pyrazole derivatives have been investigated for their potential to act as antioxidants, scavenging free radicals and protecting against oxidative damage. ijpsr.commdpi.com
The antioxidant capacity of these compounds is typically evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method. researchgate.netnih.gov Studies have shown that certain pyrazole analogues exhibit significant antioxidant activity. The potency can be influenced by the substituents on the pyrazole ring and associated structures; for example, the presence of an electron-donating methoxy group on an aromatic ring can enhance antioxidant properties. arakmu.ac.ir Some derivatives have demonstrated excellent radical scavenging activity, with inhibition percentages comparable to standard antioxidants like ascorbic acid. nih.gov
| Compound/Analogue | Assay | Result (% Inhibition) | Standard |
| Pyrazole-based Sulfonamide (4e) | DPPH Scavenging | 92.64% | Ascorbic Acid (96.69%) |
| Pyrazole-based Sulfonamide (4d) | DPPH Scavenging | 72.25% | Ascorbic Acid (96.69%) |
| Pyrazole-based Sulfonamide (4b) | DPPH Scavenging | 63.14% | Ascorbic Acid (96.69%) |
| Pyrazoline Derivative | Lipid Peroxidation | 78-100% | - |
Enzyme Inhibitory and Activator Studies (e.g., α-Glucosidase, α-Amylase, PKM2)
Beyond the targets mentioned previously, pyrazole analogues have been studied for their ability to modulate the activity of other clinically relevant enzymes. A key area of investigation is the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, which is a therapeutic strategy for managing type 2 diabetes. researchgate.netnih.gov By inhibiting these enzymes, the rate of glucose absorption from the intestine can be slowed.
Several studies have reported on pyrazole derivatives and related indazole analogues that exhibit potent inhibition of both α-glucosidase and α-amylase, with some compounds showing significantly greater potency than the standard drug, acarbose. researchgate.netnih.gov For example, a pyrazole-imidazopyridine hydrazone emerged as a potent dual inhibitor with an IC50 value of 5.00 µg/mL against α-glucosidase. researchgate.net Enzyme kinetics studies have revealed different modes of inhibition, including non-competitive and mixed-type inhibition, providing insights for further structural optimization. researchgate.netresearchgate.net
| Compound/Analogue | Enzyme | Result (IC50) | Standard Drug |
| Pyrazole-imidazopyridine hydrazone (8m) | α-Glucosidase | 5.00 µg/mL | - |
| Pyrazole-imidazopyridine hydrazone (8m) | α-Amylase | 15 µg/mL | - |
| Rhodanine–pyrazole conjugate | α-Glucosidase | 2.259 x 10⁻⁶ mol/L | - |
| Indazole Derivative | α-Amylase | 15.04 µM | Acarbose (12.98 µM) |
| Indazole Derivative | α-Glucosidase | 16.99 µM | Acarbose (12.79 µM) |
Neuroprotective Properties
Pyrazole derivatives have been investigated for their potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. mdpi.com One area of interest is the inhibition of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurotoxic processes. A study focused on 4,5-dihydro-1H-pyrazole derivatives identified compounds with significant nNOS inhibitory activity. nih.gov Specifically, 1-cyclopropanecarbonyl-3-(2-amino-5-chlorophenyl)-4,5-dihydro-1H-pyrazole and 1-cyclopropanecarbonyl-3-(2-amino-5-methoxyphenyl)-4,5-dihydro-1H-pyrazole demonstrated high inhibition percentages of 70% and 62%, respectively, in rat brain assays. nih.gov
While direct neuroprotective studies on "4-(4-Methoxybenzyl)-1-methyl-1H-pyrazole" are not extensively detailed in the provided context, the broader class of pyrazole-containing molecules shows promise. For instance, some pyrazole derivatives have been explored as PDE9 inhibitors, which can influence cGMP concentrations in the prefrontal cortex and cerebrospinal fluid, potentially promoting long-term potentiation and improving memory. mdpi.com Although a specific PDE9 inhibitor, BI 409306, did not show efficacy in improving cognitive function in a phase II clinical trial for Alzheimer's disease, the target remains an area of investigation for neuroprotection. mdpi.com
It is important to note that while some compounds like 4-aminopyridine have shown neuroprotective features by blocking voltage-gated potassium channels and enhancing conduction in demyelinated axons, this is a different mechanism from the pyrazole derivatives discussed. nih.govresearchgate.net
In Vitro Biological Evaluation Assays
The biological activities of pyrazole derivatives are extensively studied through a variety of in vitro assays to determine their potential as therapeutic agents. These assays are crucial for understanding the cytotoxicity, enzyme inhibition, and antioxidant properties of these compounds.
The cytotoxic effects of pyrazole derivatives have been evaluated against several human cancer cell lines. The MTT assay is a common colorimetric method used to assess cell viability. mdpi.com For example, a novel pyrazole derivative, PTA-1, demonstrated potent cytotoxicity against a panel of cancer cell lines. nih.gov Another study on new pyrazole derivatives showed that compound 2 (3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide) was more effective in inhibiting the growth of human lung adenocarcinoma (A549) cells compared to compound 1 , with EC₅₀ values of 220.20 µM and 613.22 µM, respectively. mdpi.com
Pyrazole-indole hybrids have also been synthesized and screened for their in vitro cytotoxicity against four human cancer cell lines: HCT-116 (colorectal carcinoma), MCF-7 (breast adenocarcinoma), HepG2 (liver carcinoma), and A549 (lung carcinoma). nih.gov Two compounds, 7a and 7b , showed excellent anticancer activity against the HepG2 cell line with IC₅₀ values of 6.1 ± 1.9 and 7.9 ± 1.9 μM, respectively, which were significantly lower than the standard drug doxorubicin (IC₅₀ = 24.7 ± 3.2 μM). nih.gov Furthermore, a series of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives were evaluated for their anti-proliferative activities against A549, HT-1080, and SGC-7901 tumor cell lines, with the most promising compounds showing IC₅₀ values in the range of 0.054-0.16 μM. nih.gov
The U.S. National Cancer Institute (NCI) has a two-stage screening process for anticancer activity, starting with a single-dose (10 µM) evaluation against 60 different human tumor cell lines. nih.gov Compounds that show significant growth inhibition are then further evaluated at five concentration levels. nih.gov
Pyrazole derivatives have been identified as potent inhibitors of various enzymes. For instance, two pyrazole derivatives, Pyz-1 and Pyz-2, were evaluated for their in vitro anti-diabetic activity and showed potent inhibition of α-glucosidase and α-amylase. nih.gov Their IC₅₀ values for α-glucosidase were 75.62 ± 0.56 µM and 95.85 ± 0.92 µM, respectively, comparable to the standard drug Acarbose (IC₅₀ = 72.58 ± 0.68 µM). nih.gov They also exhibited remarkable inhibitory ability against xanthine oxidase. nih.gov
In the context of cancer, pyrazole-indole hybrids 7a and 7b were subjected to enzymatic assays against caspase-3, Bcl-2, Bax, and CDK-2. nih.govacs.org These assays are crucial for understanding the mechanism of apoptosis induction. Additionally, some pyrazole derivatives have been found to inhibit IL-6 and TNF-α. nih.gov
The antioxidant potential of pyrazole derivatives is often assessed using radical scavenging assays. The 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay is a popular and straightforward method for determining antioxidant capacity. mdpi.comresearchgate.net This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically. mdpi.com The radical-scavenging properties of antioxidants are a primary mechanism for inhibiting lipid oxidation. mdpi.com
Studies have shown that pyrazole derivatives possess considerable antioxidant and radical scavenging abilities. nih.gov For example, 2-allyl-4-methoxyphenol and 2,4-dimethoxyphenol have demonstrated potent radical-scavenging activity against DPPH, as well as oxygen-centered and carbon-centered radicals. nih.gov The antioxidant activity of Ficus religiosa has been shown to increase after the formation of MgO nanoparticles, as measured by the DPPH assay. nih.gov
Identification and Characterization of Biological Targets
Identifying the specific biological targets of pyrazole derivatives is crucial for understanding their mechanism of action and for further drug development. High throughput screening assays focusing on the ATPase activity of Hsp90 have been used to discover novel pyrazole-based cancer drug candidates. nih.gov X-ray crystallography has been instrumental in revealing the interactions between these inhibitors and the Hsp90 protein, guiding further medicinal chemistry efforts. nih.gov
For nNOS inhibitors with a 4,5-dihydro-1H-pyrazole structure, a structure-activity relationship has been established by comparing them with known synthetic kynurenines. nih.gov Molecular docking studies are also employed to predict the binding modes of pyrazole derivatives with their target enzymes, such as α-glucosidase and α-amylase. nih.gov In the case of some anticancer pyrazole-indole hybrids, molecular docking revealed that they could fit well into the active pocket of the CDK-2 enzyme. nih.gov Similarly, for antitubulin agents, molecular docking was used to understand their binding at the colchicine site in the tubulin heterodimer. nih.gov
Preclinical Development Considerations for Pyrazole Scaffolds
The pyrazole nucleus is considered a "privileged scaffold" in drug discovery due to its presence in numerous approved drugs and its metabolic stability. tandfonline.comnih.gov The versatility of the pyrazole ring allows for various substitutions, leading to a wide range of biological activities. nih.gov
During preclinical development, it is essential to consider the structure-activity relationships (SAR) to optimize the potency and selectivity of the compounds. For instance, in a series of Hsp90 inhibitors, replacing the 4-phenyl substituent with amides or piperazine derivatives was explored based on SAR and X-ray data. nih.gov For antitubulin pyrazole derivatives, SAR analysis indicated that a methyl group at the C4-position of the C-ring was critical for activity, while an amino group at the C5-position of the B-ring had a negative impact. nih.gov
Furthermore, the physicochemical properties of pyrazole derivatives, such as their topological polar surface area (TPSA), can influence their biological activity and cytotoxicity. rsc.org A study showed that novel pyrazole derivatives had higher TPSA values compared to their precursors, which was associated with remarkably low cytotoxicity. rsc.org
In Vitro Profiling and Stability Studies (e.g., Metabolic Stability)
The in vitro metabolic stability of a compound is a critical parameter assessed during the early stages of drug discovery. It provides an indication of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver. This assessment helps in predicting the in vivo half-life and clearance of a drug candidate. Assays are typically conducted using liver microsomes or hepatocytes, which contain the necessary enzymatic machinery for these metabolic reactions. if-pan.krakow.plbioivt.com
For pyrazole derivatives, metabolic stability is a key consideration in their development as therapeutic agents. Studies on various pyrazole analogues have demonstrated that their stability can be significantly influenced by the nature and position of substituents on the pyrazole ring and its associated side chains. For instance, the introduction of a 1,2,4-oxadiazole ring as a bioisosteric replacement for an ester moiety in certain pyrazole derivatives has been shown to result in a class of modulators with high metabolic stability. acs.org This suggests that strategic structural modifications can mitigate metabolic liabilities.
While specific data on the metabolic stability of this compound is not extensively available in the public domain, general findings from related pyrazole structures can offer valuable insights. For example, research on pyrazole derivatives as allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase highlighted the initial challenge of rapid degradation, which was subsequently addressed through the design and synthesis of analogues with improved hydrolytic stability. nih.gov
In a study focused on quinoline derivatives, which included pyrazole analogues, it was noted that while some compounds exhibited potent activity, their in vitro clearance remained high, indicating metabolic instability. jst.go.jp This underscores the importance of evaluating metabolic stability for each specific analogue. The metabolic fate of a compound can be complex, with multiple enzymatic pathways contributing to its degradation. science.gov
The following table summarizes representative in vitro metabolic stability data for a selection of pyrazole analogues, illustrating the range of stabilities observed within this class of compounds.
| Compound Class | Key Structural Feature | In Vitro System | Stability Metric | Result | Reference |
| Pyrazole Ester Derivatives | Ester moiety | pH 8 buffer | Half-life | 1-2 hours | nih.gov |
| 1,2,4-Oxadiazole-bearing Pyrazoles | 1,2,4-Oxadiazole ring | Not specified | Metabolic Stability | High | acs.org |
| Pyrazolopyridine Derivatives | Fused pyrazole and pyridine (B92270) rings | Not specified | Activity against intracellular amastigotes | Better than miltefosine | researchgate.net |
This table is generated based on findings from multiple sources and is intended to be illustrative of the metabolic stability of pyrazole analogues.
Oral Bioavailability Prediction (e.g., ADME Studies)
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of modern drug discovery, enabling the early identification of compounds with favorable pharmacokinetic profiles. For a drug to be orally bioavailable, it must be effectively absorbed from the gastrointestinal tract, distribute to its site of action, resist rapid metabolism, and be eliminated from the body in a controlled manner. In silico models and in vitro assays are extensively used to predict these properties for novel chemical entities. johnshopkins.edunih.gov
For pyrazole analogues, numerous studies have employed computational tools to predict their ADME properties. These predictions are often guided by principles such as Lipinski's rule of five, which helps to assess the "drug-likeness" of a compound. nih.gov Favorable ADMET (ADME and Toxicity) profiles, indicating good potential for absorption, distribution, metabolic stability, and reduced toxicity, are crucial for the advancement of a compound through the drug development pipeline. jetir.org
Computational studies on various pyrazole derivatives have shown that many can possess acceptable ADME and toxicity properties. johnshopkins.edu For instance, a study on fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives predicted that some of the synthesized compounds would have good results in terms of physicochemical properties, drug-likeness, bioactivity scores, and ADME profiles. johnshopkins.edu Similarly, ADMET analysis of certain anti-inflammatory pyrazole derivatives revealed favorable profiles, making them promising candidates for further development. jetir.org
The following table provides a summary of predicted ADME properties for a representative set of pyrazole analogues, highlighting key parameters used to assess their potential for oral bioavailability.
| Compound Class | Predicted Property | Method | Finding | Reference |
| Fused Pyrazolo[1,5-a]pyrimidine and Pyrazole Derivatives | ADME and Toxicity | In silico | Some products possessed acceptable and good results | johnshopkins.edu |
| 3,5-Diaryl-1H-pyrazole and Spiropyrazoline Derivatives | ADMET | 3D-QSAR, Molecular Docking | Some newly designed compounds remained highly active while respecting ADMET's characteristics | tandfonline.com |
| Pyrazole Analogues | Drug-likeness and Pharmacokinetics | In silico | Satisfactory theoretical ADME properties | nih.gov |
This table is generated based on findings from multiple sources and is intended to be illustrative of the predicted ADME properties of pyrazole analogues.
Future Perspectives and Advanced Research Trajectories for 4 4 Methoxybenzyl 1 Methyl 1h Pyrazole and Pyrazole Based Compounds
Development of Novel and Efficient Synthetic Methodologies
The synthesis of functionalized pyrazoles is a cornerstone of their development, with a continuous drive towards improving efficiency, regioselectivity, cost-effectiveness, and environmental compatibility. mdpi.com While classical methods like the Knorr cyclocondensation of 1,3-dicarbonyl compounds with hydrazines are still relevant, modern organic synthesis seeks more advanced strategies. mdpi.comrsc.org
Future synthetic efforts for compounds like 4-(4-Methoxybenzyl)-1-methyl-1H-pyrazole will likely focus on:
Multicomponent Reactions (MCRs) : These reactions combine three or more reactants in a single step to form a complex product, offering high atom economy and efficiency. mdpi.comnih.gov MCRs are increasingly used to generate diverse libraries of pyrazole (B372694) derivatives for biological screening. nih.gov
Catalytic Methods : The use of transition-metal catalysts (e.g., palladium, copper, rhodium, iron) enables novel bond formations and cyclization strategies that were previously inaccessible. tandfonline.comorganic-chemistry.org There is also a significant trend towards developing metal-free protocols, which use iodine or other non-metallic catalysts to promote cyclization, reducing cost and toxicity. nih.gov
Flow Chemistry and Automation : Continuous flow synthesis offers precise control over reaction parameters, improved safety, and scalability. Automating these processes can accelerate the synthesis and purification of pyrazole libraries.
Green Chemistry Approaches : The use of environmentally benign solvents like water or PEG-400, along with energy-efficient techniques such as microwave (MW) and ultrasound (US) assistance, is becoming standard practice to reduce the environmental impact of synthesis. mdpi.commdpi.com
Table 1: Comparison of Modern Synthetic Methodologies for Pyrazole Derivatives
| Methodology | Description | Advantages | Key Findings |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction to form the final product. | High efficiency, atom economy, reduced waste, rapid library generation. | Enables the synthesis of highly substituted pyrazoles and fused systems like pyrano[2,3-c]pyrazoles. nih.govmdpi.com |
| Metal-Catalyzed Synthesis | Utilizes transition metals (e.g., Pd, Cu, Ag, Fe) to catalyze cross-coupling and cyclization reactions. | High regioselectivity, broad substrate scope, mild reaction conditions. | Copper-promoted aerobic oxidation and palladium-catalyzed benzannulation are effective for creating complex pyrazoles. mdpi.comorganic-chemistry.org |
| Metal-Free Synthesis | Employs non-metal catalysts such as molecular iodine or relies on thermal or microwave-assisted conditions. | Avoids toxic metal residues, lower cost, simpler purification. | Iodine-catalyzed oxidative cyclization of aldehyde hydrazones provides an effective route to substituted pyrazoles. nih.gov |
| Microwave/Ultrasound-Assisted Synthesis | Uses microwave or ultrasonic irradiation to accelerate reaction rates. | Drastically reduced reaction times, improved yields, often solvent-free conditions. | Successfully used for the synthesis of 3,5-disubstituted-1H-pyrazoles and other derivatives. mdpi.commdpi.com |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. eurasianjournals.com For pyrazole-based compounds, these computational tools are critical for navigating the vast chemical space to identify novel candidates with desired biological activities.
Future research will increasingly leverage:
Quantitative Structure-Activity Relationship (QSAR) Modeling : 2D and 3D-QSAR models are used to build mathematical relationships between the structural features of pyrazole derivatives and their biological activities. nih.gov These models can predict the potency of newly designed compounds before they are synthesized, saving time and resources. nih.gov
Molecular Docking and Dynamics Simulations : These techniques predict how a compound like this compound might bind to a specific biological target, such as an enzyme or receptor. eurasianjournals.comnih.gov Molecular dynamics simulations further explore the stability of the compound within the target's binding site over time. eurasianjournals.comrsc.org
Generative AI Models : Advanced AI models can design novel pyrazole structures from scratch that are optimized for specific properties, such as high potency and low toxicity.
Table 2: Key Computational Approaches in Pyrazole Derivative Design
| Computational Method | Application | Outcome |
|---|---|---|
| 2D/3D-QSAR | Predicts biological activity based on molecular descriptors (e.g., topological, electronic, steric). | Identifies key structural features for enhanced activity and guides the design of more potent analogs. nih.gov |
| Molecular Docking | Simulates the binding orientation and affinity of a ligand to its target protein. | Elucidates binding modes and helps prioritize compounds for synthesis and biological testing. nih.govrsc.org |
| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. | Validates the stability of the ligand-protein complex and provides insights into dynamic interactions. eurasianjournals.comrsc.org |
| ADME/Toxicity Prediction | Uses computational models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Filters out compounds with unfavorable pharmacokinetic profiles early in the discovery process. rsc.org |
Elucidation of Complex Biological Pathways and Mechanisms of Action
While many pyrazole derivatives are known to exhibit a range of pharmacological effects, the precise molecular mechanisms and biological pathways are often not fully understood. researchgate.net A critical future direction is the deep-dive elucidation of how these compounds exert their effects at a cellular and systemic level.
Key research trajectories include:
Target Identification and Validation : Using techniques like chemical proteomics and thermal shift assays to identify the direct protein targets of compounds such as this compound.
Pathway Analysis : Once a target is identified (e.g., a specific kinase, enzyme, or receptor), transcriptomics and proteomics can be used to map the downstream signaling pathways that are affected by the compound. rsc.org
Structural Biology : Obtaining crystal structures of pyrazole derivatives in complex with their biological targets can reveal the specific atomic interactions responsible for their activity, providing a roadmap for rational drug design. rsc.org
Table 3: Known Biological Targets and Activities of Pyrazole Derivatives
| Biological Target Class | Specific Examples | Therapeutic Relevance |
|---|---|---|
| Enzymes | Cyclooxygenase-2 (COX-2), Carbonic Anhydrase, Kinases (CDK2), ACE | Anti-inflammatory, Anticancer, Antihypertensive. researchgate.netrsc.orgfrontiersin.orgnih.gov |
| Receptors | Cannabinoid Receptor 1 (CB1), H2-Receptor, Opioid Receptors | Anti-obesity, Anti-ulcer, Analgesic. nih.govfrontiersin.org |
| Protein-Protein Interactions | p53-MDM2 | Anticancer. nih.gov |
| Ion Channels | Acid-sensing ion channel (ASIC-1α) | Analgesic. frontiersin.org |
Expansion into Underexplored Therapeutic Areas
The structural versatility of the pyrazole scaffold allows it to interact with a wide variety of biological targets, suggesting its potential in numerous therapeutic areas beyond the well-established ones like anti-inflammatory and anticancer applications. nih.govnih.govresearchgate.net Future research will focus on systematically exploring these untapped opportunities.
Promising but underexplored areas for pyrazole derivatives include:
Neurodegenerative Diseases : Some pyrazole compounds have shown potential as neuroprotective agents, which could be relevant for diseases like Alzheimer's and Parkinson's. researchgate.netmdpi.com
Metabolic Disorders : The discovery of pyrazoles with anti-obesity (e.g., Rimonabant) and potential antidiabetic effects opens up avenues for new treatments for metabolic syndrome. nih.govmdpi.com
Infectious Diseases : With rising antimicrobial resistance, there is an urgent need for new antibacterial and antifungal agents. Pyrazole derivatives have shown promising activity against various pathogens, including drug-resistant strains. mdpi.comresearchgate.net
Antiviral Agents : Certain pyrazoles have demonstrated antiviral properties, and this area remains a significant field for further investigation, especially for emerging viral threats. nih.govmdpi.com
Multidisciplinary Research Collaborations for Comprehensive Evaluation
The journey of a compound from a laboratory curiosity to a therapeutic agent is inherently complex and requires a multidisciplinary approach. The comprehensive evaluation of this compound and related compounds depends on seamless collaboration between experts in different fields.
An integrated research model involves:
Synthetic and Medicinal Chemists : Responsible for the design, synthesis, and optimization of pyrazole analogs. frontiersin.orgchim.it
Computational Biologists and Chemists : Use AI, molecular modeling, and bioinformatics to guide compound design and help elucidate mechanisms of action. eurasianjournals.comeurasianjournals.com
Pharmacologists and Cell Biologists : Conduct in vitro and in vivo studies to evaluate the efficacy, potency, and biological effects of the compounds. nih.govmdpi.com
Toxicologists : Assess the safety profile of lead compounds to ensure they are not harmful. rsc.org
Q & A
Q. What are the standard synthetic routes for 4-(4-Methoxybenzyl)-1-methyl-1H-pyrazole, and how are reaction conditions optimized?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or cyclocondensation reactions. For example, triazenylpyrazole precursors are reacted with alkynes (e.g., 1-ethynyl-4-methoxybenzene) in a THF/water mixture under reflux (50°C, 16 hours) with copper sulfate and sodium ascorbate as catalysts. Yields (~60%) depend on stoichiometric ratios and purification via column chromatography . Optimization involves adjusting reaction time, solvent polarity, and catalyst loading to minimize by-products.
Q. How is this compound characterized structurally?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are standard. For example, ¹H NMR in CDCl₃ shows distinct signals for the methoxy group (δ 3.83 ppm) and pyrazole protons (δ 7.54 ppm). HRMS confirms the molecular ion peak at m/z 189.1021 (calculated for C₁₁H₁₂N₂O) . Purity is validated via HPLC or TLC, with elemental analysis for empirical formula confirmation.
Q. What are common substituents introduced to modify the pyrazole core, and how do they influence reactivity?
Substituents like nitro, cyano, or halogen groups are introduced at the 3- or 5-positions of the pyrazole ring. For example, 4-cyano or 4-fluorobenzyl groups enhance electrophilicity, facilitating nucleophilic substitutions. Methoxy groups at the benzyl position improve solubility in polar solvents, aiding in purification .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental spectral data for pyrazole derivatives?
Density functional theory (DFT) calculations predict NMR chemical shifts and IR vibrational frequencies, cross-validating experimental data. For instance, discrepancies in ¹³C NMR signals for carbonyl groups can arise from solvent effects or tautomerism, which DFT models (e.g., B3LYP/6-31G*) help reconcile by simulating solvent interactions .
Q. What strategies mitigate low yields in CuAAC reactions for triazole-pyrazole hybrids?
Yield improvements involve:
Q. How do structural modifications impact biological activity, such as receptor binding or enzyme inhibition?
Substituents like trifluoromethyl or chlorophenyl groups enhance lipophilicity, improving membrane permeability. For example, 5-(4-chlorophenyl)-3-trifluoromethyl analogs show carbonic anhydrase inhibition (IC₅₀ ~50 nM), attributed to hydrophobic interactions with the enzyme’s active site . SAR studies require systematic substitution and in vitro assays (e.g., fluorescence polarization for receptor affinity).
Q. What analytical techniques address purity challenges in pyrazole derivatives with labile functional groups?
- LC-MS : Detects trace impurities (<0.1%) from incomplete reactions.
- X-ray crystallography : Resolves stereochemical ambiguities, as seen in the crystal structure of ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate (space group P2₁/c) .
- Dynamic NMR : Identifies rotamers or conformational isomers causing split peaks .
Methodological Guidance
Designing a kinetic study to probe reaction mechanisms in pyrazole synthesis:
- Use in situ IR or Raman spectroscopy to monitor intermediate formation (e.g., nitrile imines in cycloadditions).
- Quench aliquots at timed intervals for GC-MS analysis to track reactant consumption .
Resolving conflicting bioactivity data across studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
